6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzoxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the following steps:
Cyclization: The formation of the oxazine ring is achieved through a cyclization reaction, which can be facilitated by heating the intermediate compounds in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Reduction: The major product of reduction is 6-Amino-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one.
Substitution: Depending on the nucleophile, products can include 6-Chloro-2,2-dimethyl-8-amino-2H-benzo[b][1,4]oxazin-3(4H)-one or 6-Chloro-2,2-dimethyl-8-thio-2H-benzo[b][1,4]oxazin-3(4H)-one.
Scientific Research Applications
6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chlorine atom can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one:
2,2-Dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the chlorine atom, which influences its chemical behavior and biological activity.
Uniqueness
6-Chloro-2,2-dimethyl-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both the nitro and chlorine groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
6-chloro-2,2-dimethyl-8-nitro-4H-1,4-benzoxazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4/c1-10(2)9(14)12-6-3-5(11)4-7(13(15)16)8(6)17-10/h3-4H,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXRBJYQNZEJFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C(=CC(=C2)Cl)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198884 | |
Record name | 6-Chloro-2,2-dimethyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801198884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327026-99-3 | |
Record name | 6-Chloro-2,2-dimethyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=327026-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2,2-dimethyl-8-nitro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801198884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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